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Compound of Interest

Compound Name: 3-Iodoaniline

Cat. No.: B1194756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Iodoaniline (CAS No: 626-01-7), a crucial building block in pharmaceutical and chemical

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with standardized experimental protocols for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

3-Iodoaniline. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for 3-Iodoaniline
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

H-2 7.03 t 1.4, 7.6

H-4 6.96 ddd 0.8, 2.3, 7.9

H-5 6.81 t 7.9

H-6 6.54 ddd 1.4, 2.3, 7.9

-NH₂ 3.56 br s -

Note: Data acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and

concentration.

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for 3-Iodoaniline

Carbon Assignment Chemical Shift (δ) in ppm

C-1 (-NH₂) 147.8

C-2 123.1

C-3 (-I) 94.2

C-4 130.7

C-5 121.4

C-6 113.7

Note: Data acquired in CDCl₃.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in 3-
Iodoaniline. The characteristic vibrational frequencies are presented below.
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Table 3: IR Absorption Bands for 3-Iodoaniline

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3435, 3350
N-H stretch (asymmetric and

symmetric)
Strong

3050 Aromatic C-H stretch Medium

1620 N-H bend (scissoring) Strong

1580, 1470 Aromatic C=C stretch Medium-Strong

1310 C-N stretch Medium

860, 770, 680 C-H out-of-plane bend Strong

530 C-I stretch Medium

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern of 3-Iodoaniline.

Table 4: Mass Spectrometry Data for 3-Iodoaniline

m/z Relative Intensity (%) Assignment

219 100 [M]⁺ (Molecular Ion)

92 65 [M - I]⁺

65 39 [C₅H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol
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Sample Preparation:

Weigh approximately 10-20 mg of 3-Iodoaniline.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry 5 mm NMR tube.

Ensure the sample is fully dissolved, using sonication if necessary.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

Pulse Program: Standard single-pulse (zg30)[1]

Number of Scans (NS): 16-32[1]

Relaxation Delay (D1): 1.0 s[1]

Acquisition Time (AQ): 2-4 s[2]

Spectral Width (SW): -2 to 12 ppm[1]

Temperature: 298 K[1]

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

Pulse Program: Proton-decoupled pulse program (zgpg30)[1]

Number of Scans (NS): 1024-4096[1]

Relaxation Delay (D1): 2.0 s[1]

Acquisition Time (AQ): 1-2 s

Spectral Width (SW): 0 to 200 ppm[1]

Temperature: 298 K[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1194756?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_1H_and_13C_NMR_Spectra_of_Substituted_Anilines_with_a_Focus_on_3_Chloro_5_4_fluorophenyl_aniline.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_1H_and_13C_NMR_Spectra_of_Substituted_Anilines_with_a_Focus_on_3_Chloro_5_4_fluorophenyl_aniline.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_1H_and_13C_NMR_Spectra_of_Substituted_Anilines_with_a_Focus_on_3_Chloro_5_4_fluorophenyl_aniline.pdf
https://www.benchchem.com/pdf/Application_Note_Protocol_for_H_and_C_NMR_Characterization_of_Imines.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_1H_and_13C_NMR_Spectra_of_Substituted_Anilines_with_a_Focus_on_3_Chloro_5_4_fluorophenyl_aniline.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_1H_and_13C_NMR_Spectra_of_Substituted_Anilines_with_a_Focus_on_3_Chloro_5_4_fluorophenyl_aniline.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_1H_and_13C_NMR_Spectra_of_Substituted_Anilines_with_a_Focus_on_3_Chloro_5_4_fluorophenyl_aniline.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_1H_and_13C_NMR_Spectra_of_Substituted_Anilines_with_a_Focus_on_3_Chloro_5_4_fluorophenyl_aniline.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_1H_and_13C_NMR_Spectra_of_Substituted_Anilines_with_a_Focus_on_3_Chloro_5_4_fluorophenyl_aniline.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_1H_and_13C_NMR_Spectra_of_Substituted_Anilines_with_a_Focus_on_3_Chloro_5_4_fluorophenyl_aniline.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_1H_and_13C_NMR_Spectra_of_Substituted_Anilines_with_a_Focus_on_3_Chloro_5_4_fluorophenyl_aniline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reference: CDCl₃ solvent peak at 77.16 ppm.[2]

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 3-Iodoaniline with approximately 100-200 mg of dry, spectroscopic grade

potassium bromide (KBr) in an agate mortar.

Transfer the finely ground powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

FTIR Acquisition:

Spectrometer: Fourier Transform Infrared Spectrometer

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of a pure KBr pellet is recorded and automatically

subtracted from the sample spectrum.

Mass Spectrometry Protocol
Sample Introduction:

A dilute solution of 3-Iodoaniline in a volatile organic solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph

(GC-MS) or direct insertion probe.

EI-MS Acquisition Parameters:

Ionization Mode: Electron Ionization (EI)
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Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 40-300

Scan Speed: 1000 amu/s

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Iodoaniline.

Spectroscopic Analysis Workflow for 3-Iodoaniline

Sample Preparation

Data Acquisition

Data Analysis and Interpretation

3-Iodoaniline Sample

Dissolve in CDCl3 Prepare KBr Pellet Dissolve in Volatile Solvent

NMR Spectrometer
(¹H and ¹³C) FTIR Spectrometer EI-MS Spectrometer

NMR Spectra
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(Vibrational Frequencies)

Mass Spectrum
(Molecular Ion, Fragmentation)

Structural Elucidation
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Click to download full resolution via product page

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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